molecular formula C23H18N2O3 B11351468 5-(4-methoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11351468
M. Wt: 370.4 g/mol
InChI Key: WGLJWJIXDXJSDV-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methoxyphenyl group and a diphenylcarboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of an oxazole ring through the condensation of an α-haloketone with an amide

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-methoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure and the specific arrangement of its substituents

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-27-20-14-12-17(13-15-20)22-16-21(24-28-22)23(26)25(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

WGLJWJIXDXJSDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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